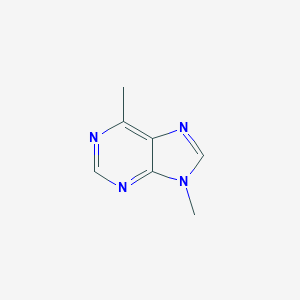

6,9-Dimethyl-9H-purine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,9-Dimethyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 6 and 9 of the purine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dimethyl-9H-purine typically involves the alkylation of purine derivatives. One common method is the methylation of 6-aminopurine (adenine) using methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions: 6,9-Dimethyl-9H-purine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding purine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methyl groups, where nucleophiles such as amines or thiols replace the methyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Purine oxides.

Reduction: Reduced purine derivatives.

Substitution: Amino or thiol-substituted purines.

科学的研究の応用

Pharmacological Applications

-

Anticancer Activity

- 6,9-Dimethyl-9H-purine has been investigated as an inhibitor of purine nucleoside phosphorylase (PNP), a target for cancer therapies. PNP inhibitors can selectively induce apoptosis in T-cell malignancies while sparing normal cells. For instance, novel compounds based on this compound have shown IC50 values as low as 19 nM against human PNP, indicating potent inhibitory activity .

- Antiviral Properties

- Smoothened Antagonists

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available purine precursors.

- Alkylation Reactions : Regioselective alkylation methods are employed to introduce methyl groups at the 6 and 9 positions.

- Purification : The final products are purified using chromatography techniques to ensure high purity for biological testing.

A detailed synthetic route includes:

- Alkylation of 2-chloro-6-fluoropurine with various alkyl halides.

- Subsequent reactions to introduce functional groups that enhance biological activity.

Case Studies

Case Study 1: Inhibition of PNP

- A study investigated a series of novel PNP inhibitors based on the purine scaffold. The most effective compound exhibited significant selectivity towards T-cell lines while showing minimal cytotoxicity towards non-target cells . This selectivity is crucial for developing targeted cancer therapies.

Case Study 2: Antitumor Efficacy

- In vivo studies using syngeneic mouse models demonstrated that certain derivatives of this compound significantly inhibited tumor growth and prevented metastasis when administered topically post-surgery . The formulation strategies employed improved bioavailability and therapeutic efficacy.

Table: Summary of Biological Activities

作用機序

The mechanism of action of 6,9-Dimethyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like adenosine deaminase, which plays a crucial role in purine metabolism. By inhibiting this enzyme, this compound can disrupt cellular processes and induce apoptosis in cancer cells. The pathways involved include the inhibition of DNA synthesis and repair, leading to cell cycle arrest and programmed cell death.

類似化合物との比較

6-Dimethylaminopurine: This compound is similar in structure but has a dimethylamino group at position 6 instead of a methyl group.

9-Methyladenine: This compound has a single methyl group at position 9, making it structurally similar but less substituted.

Uniqueness: 6,9-Dimethyl-9H-purine is unique due to the presence of two methyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its stability and makes it a valuable intermediate in synthetic chemistry.

生物活性

6,9-Dimethyl-9H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves several chemical reactions that modify the purine structure to enhance its biological activity. The compound can be synthesized through various methods, often involving the alkylation of purine derivatives or the use of specific reagents that facilitate the introduction of methyl groups at the 6 and 9 positions.

Biological Activities

1. Antiproliferative Effects:

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated a library of poly-substituted purines, including 6,9-dimethyl derivatives, against Jurkat (acute T-cell leukemia) and K562 (chronic myeloid leukemia) cells. Compounds with modifications at the C6 position showed notable efficacy in inhibiting cell proliferation in Jurkat cells, indicating potential as an anticancer agent .

2. Mechanism of Action:

The mechanism by which this compound induces cell death appears to involve apoptosis. Flow cytometry analyses revealed that treated Jurkat cells exhibited increased annexin V staining, indicating early apoptotic changes. Additionally, caspase activation assays confirmed that the compound triggers apoptotic pathways in these cells .

3. Phosphodiesterase Inhibition:

Another significant aspect of the biological activity of this compound is its role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial enzymes involved in cellular signaling pathways by regulating cyclic nucleotide levels (cAMP and cGMP). In vitro studies have shown that certain analogs of this compound effectively inhibit PDE activity, suggesting potential applications in treating inflammatory diseases .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Jurkat | 25 | Apoptosis via caspase activation |

| 6-Chloro-9-(2-fluorobenzyl)-9H-purine | K562 | 30 | PDE inhibition |

| 2-Amino-6-chloro-9-(2-fluorobenzyl)adenine | Jurkat | 15 | Dual PDE inhibition |

Table 2: Inhibition of Phosphodiesterase Isozymes by Purine Derivatives

| Compound | PDE Isozyme Inhibition (IC50) |

|---|---|

| 6-Chloro-9-(2-fluorobenzyl)-9H-purine | PDE2: 10.2 mM |

| 2-Amino-6-chloro-9-(2-fluorobenzyl)adenine | PDE4: 1.4 mM |

Case Studies

Case Study: Anticancer Potential

A study focusing on a series of purine derivatives found that those with methyl substitutions at the 6 and 9 positions exhibited enhanced cytotoxicity against leukemia cell lines. The study utilized MTT assays to determine cell viability post-treatment and observed a significant reduction in cell proliferation compared to untreated controls .

Case Study: PDE Inhibition

In another investigation into the pharmacological properties of purines, it was discovered that specific analogs could selectively inhibit phosphodiesterases involved in cAMP degradation. This inhibition was linked to anti-inflammatory effects observed in animal models .

特性

IUPAC Name |

6,9-dimethylpurine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-6-7(9-3-8-5)11(2)4-10-6/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPWYDLUZFPJNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=N1)N(C=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14675-46-8 |

Source

|

| Record name | 6,9-Dimethyl-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14675-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。